Cas no 114915-17-2 (7-{(2,2,2,-Trichloroethyl)oxycarbonyl} Paclitaxel)

7-{(2,2,2,-Trichloroethyl)oxycarbonyl} Paclitaxel 化学的及び物理的性質
名前と識別子
-
- 7-Troc-Paclitaxel
- (N-1)Paxlitaxl intermediate 2
- 7-(2,2,2-Trichloroethyloxycarbonyl)taxol
- TS-08129
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)-
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-(((2,2,2-trichloroethoxy)carbonyl)oxy)-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate
- 114915-17-2
- EX-A3598
- AKOS030622857
- GLXC-10784
- 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel
- F4Z2SDM3FT
- 7-{(2,2,2,-Trichloroethyl)oxycarbonyl} Paclitaxel
-
- インチ: 1S/C50H52Cl3NO16/c1-26-32(67-44(61)37(57)36(29-16-10-7-11-17-29)54-42(59)30-18-12-8-13-19-30)23-49(63)41(69-43(60)31-20-14-9-15-21-31)39-47(6,40(58)38(66-27(2)55)35(26)46(49,4)5)33(68-45(62)65-25-50(51,52)53)22-34-48(39,24-64-34)70-28(3)56/h7-21,32-34,36-39,41,57,63H,22-25H2,1-6H3,(H,54,59)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1
- InChIKey: ARZHVJDHKCYODM-MUQZGBOESA-N
- ほほえんだ: ClC(C([H])([H])OC(=O)O[C@@]1([H])C([H])([H])[C@]2([H])[C@@](C([H])([H])O2)([C@@]2([H])[C@@]([H])([C@@]3(C([H])([H])[C@@]([H])(C(C([H])([H])[H])=C([C@]([H])(C([C@@]21C([H])([H])[H])=O)OC(C([H])([H])[H])=O)C3(C([H])([H])[H])C([H])([H])[H])OC([C@@]([H])([C@]([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)O[H])=O)O[H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C([H])([H])[H])=O)(Cl)Cl
計算された属性
- せいみつぶんしりょう: 1027.24000
- どういたいしつりょう: 1027.235168 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 16
- 重原子数: 70
- 回転可能化学結合数: 18
- 複雑さ: 2060
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 11
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 1029.3
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 237
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (7.8E-6 g/L) (25 ºC),
- PSA: 236.59000
- LogP: 6.65770
7-{(2,2,2,-Trichloroethyl)oxycarbonyl} Paclitaxel 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T774146-1mg |
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel |
114915-17-2 | 1mg |
$253.00 | 2023-05-17 | ||
TRC | T774146-25mg |
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel |
114915-17-2 | 25mg |
$ 3000.00 | 2023-09-05 | ||
Crysdot LLC | CD00012807-1g |
7-(2,2,2-Trichloroethyloxycarbonyl)taxol |
114915-17-2 | 97% | 1g |
$320 | 2024-07-19 | |
TRC | T774146-5mg |
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel |
114915-17-2 | 5mg |
$1016.00 | 2023-05-17 | ||
TRC | T774146-10mg |
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel |
114915-17-2 | 10mg |
$1918.00 | 2023-05-17 | ||
Chemenu | CM132945-1g |
7-(2,2,2-Trichloroethyloxycarbonyl)taxol |
114915-17-2 | 97% | 1g |
$299 | 2021-08-05 | |
A2B Chem LLC | AA19811-5mg |
Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- |
114915-17-2 | 95% | 5mg |
$89.00 | 2024-04-20 | |
A2B Chem LLC | AA19811-25mg |
Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- |
114915-17-2 | 95% | 25mg |
$164.00 | 2024-04-20 | |
TRC | T774146-2.5mg |
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel |
114915-17-2 | 2.5mg |
$540.00 | 2023-05-17 | ||
A2B Chem LLC | AA19811-10mg |
Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- |
114915-17-2 | 95% | 10mg |
$113.00 | 2024-04-20 |
7-{(2,2,2,-Trichloroethyl)oxycarbonyl} Paclitaxel サプライヤー
7-{(2,2,2,-Trichloroethyl)oxycarbonyl} Paclitaxel 関連文献
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
7-{(2,2,2,-Trichloroethyl)oxycarbonyl} Paclitaxelに関する追加情報
Comprehensive Overview of 7-{(2,2,2,-Trichloroethyl)oxycarbonyl} Paclitaxel (CAS No. 114915-17-2)
7-{(2,2,2,-Trichloroethyl)oxycarbonyl} Paclitaxel, with the CAS number 114915-17-2, is a chemically modified derivative of the well-known anticancer agent Paclitaxel. This compound is part of a broader class of taxane derivatives, which are widely studied for their potential in cancer therapy and drug delivery systems. The addition of the 2,2,2-trichloroethyloxycarbonyl group at the 7-position of Paclitaxel enhances its stability and solubility, making it a promising candidate for further pharmaceutical development.
In recent years, the search for improved taxane-based therapeutics has surged, driven by the need for more effective and less toxic cancer treatments. Researchers and pharmaceutical companies are particularly interested in Paclitaxel derivatives like 7-{(2,2,2,-Trichloroethyl)oxycarbonyl} Paclitaxel due to their potential to overcome limitations such as drug resistance and poor bioavailability. This compound has been the subject of numerous studies exploring its mechanism of action, synthetic pathways, and biological activity.
The synthesis of 7-{(2,2,2,-Trichloroethyl)oxycarbonyl} Paclitaxel involves the selective protection of the 7-hydroxyl group of Paclitaxel with a trichloroethyl chloroformate reagent. This modification not only stabilizes the molecule but also allows for controlled release of the active drug under specific conditions. Such prodrug strategies are gaining traction in modern drug design, as they offer solutions to challenges like targeted delivery and reduced side effects.
From a pharmacological perspective, 7-{(2,2,2,-Trichloroethyl)oxycarbonyl} Paclitaxel retains the microtubule-stabilizing properties of its parent compound, Paclitaxel. This makes it effective against a variety of cancer cell lines, including those resistant to conventional chemotherapy. Studies have shown that this derivative can inhibit cell proliferation and induce apoptosis in tumor cells, making it a valuable tool in oncology research.
The growing interest in personalized medicine and combination therapies has further highlighted the importance of compounds like 7-{(2,2,2,-Trichloroethyl)oxycarbonyl} Paclitaxel. Researchers are investigating its potential synergies with other anticancer agents, as well as its applicability in nanoparticle-based drug delivery systems. These advancements align with current trends in precision oncology, where the focus is on tailoring treatments to individual patient needs.
In the context of drug development, the CAS No. 114915-17-2 compound represents a significant step forward in the evolution of taxane chemistry. Its unique structural features and promising biological activity make it a subject of ongoing research, with potential applications extending beyond oncology to areas like anti-inflammatory therapies and neurodegenerative disease treatment. As the scientific community continues to explore its full potential, 7-{(2,2,2,-Trichloroethyl)oxycarbonyl} Paclitaxel remains a key player in the quest for next-generation therapeutics.
114915-17-2 (7-{(2,2,2,-Trichloroethyl)oxycarbonyl} Paclitaxel) 関連製品
- 2137598-71-9([3-(6-Fluoropyridin-3-yl)-6-methylpyridin-2-yl]methanamine)
- 1804131-50-7(5-(1-Chloro-2-oxopropyl)-2-methylphenylacetic acid)
- 2680620-42-0(ethyl 2-(4-bromo-3-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetate)
- 2228922-86-7(2-(3-aminobutyl)benzene-1,3,5-triol)
- 2249632-48-0(N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide)
- 1999003-57-4(methyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)butanoate)
- 855682-08-5(3-3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1-(4-methylbenzenesulfonyl)piperidine)
- 2044702-36-3(4-3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid)
- 2092311-49-2(5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid)
- 896289-68-2(N-cyclopropyl-N'-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

